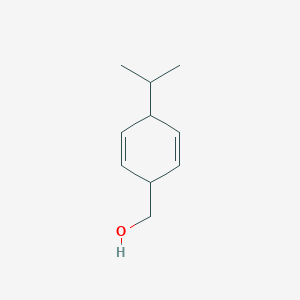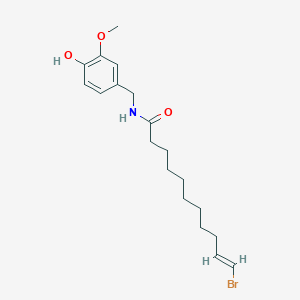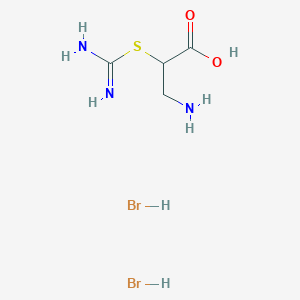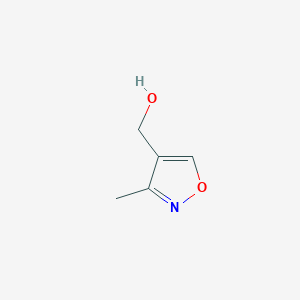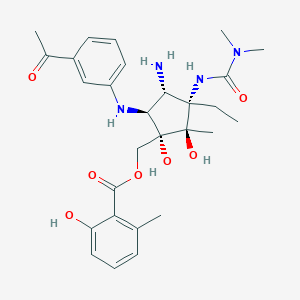
7-Deoxypactamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deoxypactamycin is a natural product that belongs to the pactamycin family of antibiotics. It was first isolated from Streptomyces pactum in 1986 and has since been the subject of extensive research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Effects of Composite Antimicrobial Peptides in Piglets
A study by Xiao et al. (2013) examined the effects of composite antimicrobial peptides (CAP) on intestinal injury in piglets challenged with deoxynivalenol (DON). The study found that CAP improved intestinal morphology and promoted intestinal epithelial cell proliferation and protein synthesis, indicating that CAP could repair intestinal injury induced by DON (Xiao et al., 2013).
Validamycin's Impact on Diaphorina Citri
Yu et al. (2020) conducted a comparative transcriptome analysis to understand the molecular changes in Diaphorina citri after exposure to validamycin. The study identified differentially expressed genes (DEGs) that were mainly involved in “small molecule process”, “structural molecule activity” and “transition metal ion binding”. RNA interference of specific genes significantly affected D. citri molting, suggesting potential RNA interference targets for pest control (Yu et al., 2020).
Mammalian TOR: A Homeostatic ATP Sensor
Research by Dennis et al. (2001) demonstrated that the mammalian Target of Rapamycin (mTOR) pathway is influenced by the intracellular concentration of ATP, independent of the abundance of amino acids, establishing mTOR as an ATP sensor (Dennis et al., 2001).
Novel Pactamycin Analogs in HNSCC Cells
A study by Guha et al. (2015) characterized the effects of two novel biosynthetically engineered analogs of pactamycin in head and neck squamous cell carcinoma (HNSCC) cell lines. The study found that these analogs induce senescence and inhibit proliferation of HNSCC cells via accumulation in S-phase through the possible contribution of p53 (Guha et al., 2015).
Combined mTOR and Autophagy Inhibitors in Mammary Tumours
Research by Seront et al. (2013) explored the potential of combining mTOR and autophagy inhibitors to treat mammary tumors. The study found that rapamycin significantly contributes to tumor growth inhibition and normalization of the tumor vasculature through potent antiangiogenic effects (Seront et al., 2013).
Eigenschaften
CAS-Nummer |
104820-96-4 |
|---|---|
Produktname |
7-Deoxypactamycin |
Molekularformel |
C28H38N4O7 |
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |
InChI-Schlüssel |
ZDHIGMAZJWYGPX-YONDKBSQSA-N |
Isomerische SMILES |
CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
SMILES |
CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
Kanonische SMILES |
CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |
Andere CAS-Nummern |
104820-96-4 |
Synonyme |
7-deoxypactamycin cranomycin PD 113618 PD-113618 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
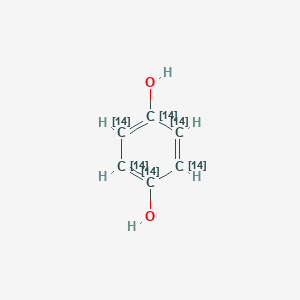
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
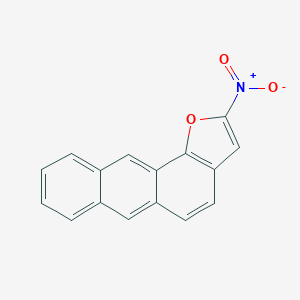
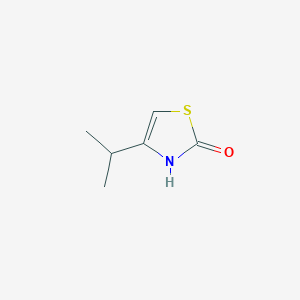
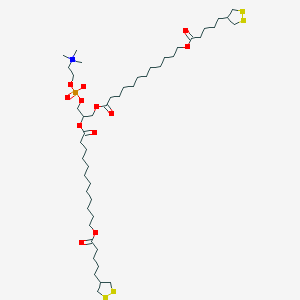
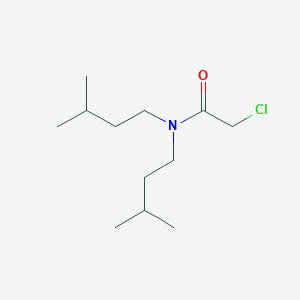
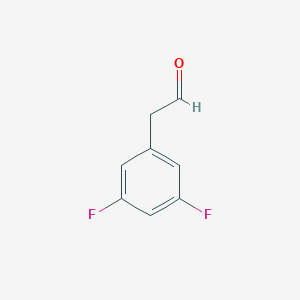
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
